molecular formula C12H16BrNO B1418589 N-[(3-bromophenyl)methyl]oxan-4-amine CAS No. 1155634-49-3

N-[(3-bromophenyl)methyl]oxan-4-amine

Cat. No.: B1418589
CAS No.: 1155634-49-3
M. Wt: 270.17 g/mol
InChI Key: WDVSMQUVABVNLP-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]oxan-4-amine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an oxan-4-amine structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]oxan-4-amine typically involves the reaction of 3-bromobenzyl chloride with oxan-4-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-bromophenyl)methyl]oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the oxan-4-amine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]oxan-4-amine
  • N-[(3-fluorophenyl)methyl]oxan-4-amine
  • N-[(3-methylphenyl)methyl]oxan-4-amine

Uniqueness

N-[(3-bromophenyl)methyl]oxan-4-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVSMQUVABVNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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